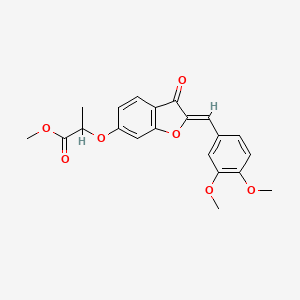
(Z)-2-((2-(3,4-dimetoxi-bencilideno)-3-oxo-2,3-dihidrobenzofuran-6-il)oxi)propanoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C21H20O7 and its molecular weight is 384.384. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal y Desarrollo de Fármacos
Estructura::
Descripción general::(Z)-2-((2-(3,4-dimetoxi-bencilideno)-3-oxo-2,3-dihidrobenzofuran-6-il)oxi)propanoato de metilo: presenta un andamiaje de benzofurano único con grupos metoxi, que pueden influir en su actividad biológica.
Aplicaciones::- Propiedades anticancerígenas: Los investigadores han explorado su potencial como agente anticancerígeno debido a su capacidad para inhibir vías celulares específicas . Se necesitan más estudios para dilucidar su mecanismo de acción y optimizar su eficacia.
Actividad Biológica
(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of dermatology and pharmacology. This article explores its biological activity, focusing on anti-melanogenic effects, antioxidant properties, and cytotoxicity profiles based on recent research findings.
Chemical Structure and Properties
The chemical structure of (Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is characterized by its complex arrangement of functional groups that contribute to its biological efficacy. Its molecular formula is C20H18O7, with a molecular weight of 370.357 g/mol.
1. Anti-Melanogenic Effects
Recent studies have highlighted the anti-melanogenic properties of this compound, particularly in relation to its ability to inhibit tyrosinase activity. Tyrosinase is a key enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders.
Study Findings:
- In cell-based experiments using B16F10 melanoma cells, analogs related to this compound demonstrated significant inhibition of melanin production. The mechanism was attributed to the suppression of intracellular tyrosinase activity .
- The most potent analog showed an IC50 value of 1.12 µM against mushroom tyrosinase, indicating a much stronger inhibitory effect compared to standard controls like kojic acid (IC50 = 24.09 µM) .
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress.
Research Insights:
- Analog compounds exhibited strong antioxidant efficacy comparable to established positive controls in various assays .
- The presence of methoxy groups in the structure appears to enhance the antioxidant capacity, making it a promising candidate for further exploration in oxidative stress-related conditions.
3. Cytotoxicity Profiling
Understanding the cytotoxic effects is essential for determining the safety profile of any therapeutic agent.
Cytotoxicity Results:
- In vitro studies indicated that at concentrations up to 20 µM, selected analogs did not exhibit significant cytotoxicity after 48 and 72 hours of exposure .
- However, one analog demonstrated concentration-dependent toxicity at lower concentrations (≥2.5 µM), necessitating further investigation into its mechanism of action and safety profile .
Case Studies
Several case studies have been conducted using this compound and its analogs:
- B16F10 Melanoma Models :
- Antioxidant Assays :
Data Tables
| Activity Type | Compound/Analog | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Tyrosinase Inhibition | Analog 3 | 1.12 | Strongest inhibitor found |
| Tyrosinase Inhibition | Kojic Acid | 24.09 | Standard control |
| Antioxidant Activity | Analog 1 | Not specified | Comparable to positive controls |
| Cytotoxicity | Analog 2 | ≤20 | Significant cytotoxicity observed |
Propiedades
IUPAC Name |
methyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-12(21(23)26-4)27-14-6-7-15-17(11-14)28-19(20(15)22)10-13-5-8-16(24-2)18(9-13)25-3/h5-12H,1-4H3/b19-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZDIUKPGJDNQU-GRSHGNNSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














